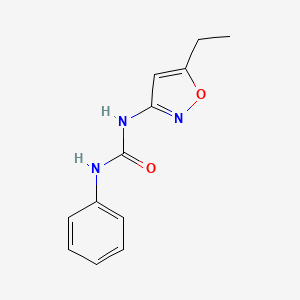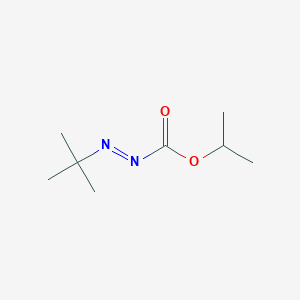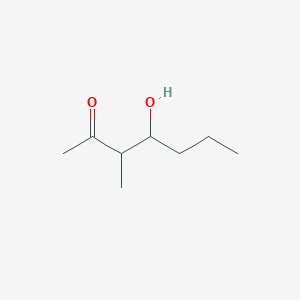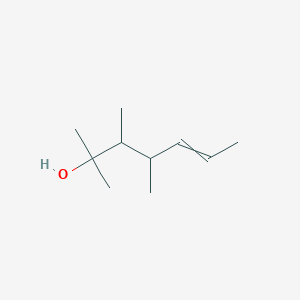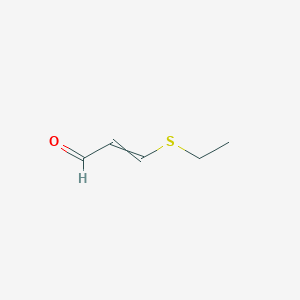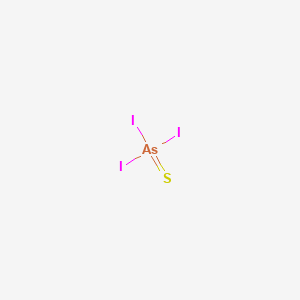
N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide is an organic compound that features a piperidine ring substituted with a phenylethenesulfonyl group and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide typically involves the amidation of carboxylic acid substrates. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions. Catalytic amidation often employs reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which activates the carboxylic acid to form the amide bond .
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of pyridine over a molybdenum disulfide catalyst to produce piperidine, followed by subsequent functionalization to introduce the phenylethenesulfonyl and carboxamide groups .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.
Substitution: The phenylethenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce simpler amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine-1-carboxamide: A simpler analog with similar structural features but lacking the phenylethenesulfonyl group.
2-Methyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide: A closely related compound with a methyl substitution on the piperidine ring.
Uniqueness
N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide is unique due to the presence of both the phenylethenesulfonyl and carboxamide groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, distinguishing it from simpler analogs .
Eigenschaften
CAS-Nummer |
56753-53-8 |
|---|---|
Molekularformel |
C14H18N2O3S |
Molekulargewicht |
294.37 g/mol |
IUPAC-Name |
N-(2-phenylethenylsulfonyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C14H18N2O3S/c17-14(16-10-5-2-6-11-16)15-20(18,19)12-9-13-7-3-1-4-8-13/h1,3-4,7-9,12H,2,5-6,10-11H2,(H,15,17) |
InChI-Schlüssel |
NBILFCYXZPNFDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


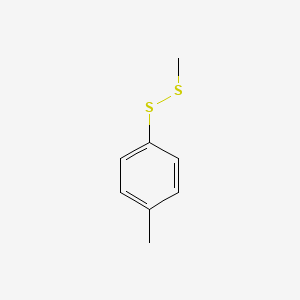
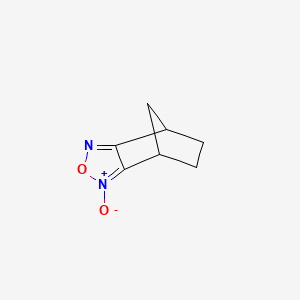
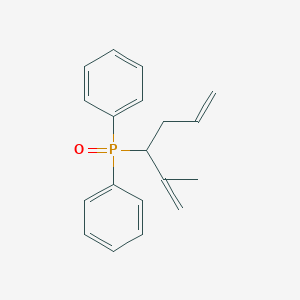
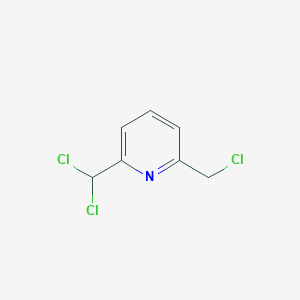

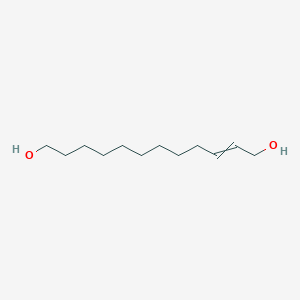

![[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14624033.png)
